molecular formula C11H15N5 B1458657 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1567124-95-1

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

Cat. No.: B1458657
CAS No.: 1567124-95-1
M. Wt: 217.27 g/mol
InChI Key: INNXNQXHVJUVNA-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrazine heterobicyclic core, a scaffold recognized for its versatility and potential in developing biologically active molecules . The piperidin-3-amine moiety provides a critical vector for molecular diversification and interaction with biological targets. Research into analogous pyrazolo[1,5-a]pyrazine derivatives has demonstrated their value as key intermediates and final products in the synthesis of potent, selective kinase inhibitors . Furthermore, compounds based on the pyrazolo[1,5-a]pyrazine scaffold have shown promise as potent and brain-penetrable positive allosteric modulators for specific NMDA receptor subunits, indicating potential applications in neuroscience research . The specific substitution pattern of this compound suggests its primary utility as a building block for the development of novel therapeutic agents targeting oncology, inflammatory diseases, and central nervous system (CNS) disorders. Researchers can leverage the amine functionality on the piperidine ring for further synthetic elaboration, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNXNQXHVJUVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine generally follows a convergent approach:

  • Construction of the pyrazolo[1,5-a]pyrazine core.
  • Functionalization at the 4-position of the pyrazolo ring.
  • Introduction of the piperidin-3-amine substituent via nucleophilic substitution or reductive amination.

Construction of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine ring system is typically synthesized through condensation reactions involving aminopyrazole derivatives and appropriate electrophilic partners.

  • Starting Materials: Aminopyrazole derivatives are reacted with beta-ketoesters or related compounds under basic conditions to form dihydroxy-heterocycles, which cyclize to form the pyrazolo[1,5-a]pyrazine core.

  • Chlorination: Subsequent chlorination at specific positions (e.g., position 4) using phosphorus oxychloride enables further substitution reactions.

  • Formylation: Position-selective formylation at position 7 of pyrazolo[1,5-a]pyrazine derivatives has been achieved via carbene insertion reactions using silylformamidine reagents, with yields exceeding 90% under mild conditions.

Functionalization at Position 4 with Piperidin-3-amine

The key step to obtain this compound involves introducing the piperidin-3-amine group at the 4-position of the pyrazolo[1,5-a]pyrazine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloropyrazolo[1,5-a]pyrazine derivatives undergo nucleophilic substitution with piperidin-3-amine or its derivatives in the presence of a base (e.g., potassium carbonate) at room temperature or slightly elevated temperatures. This reaction proceeds with high selectivity due to the reactivity of the chlorine substituent at position 4.

  • Reductive Amination: Alternatively, aldehyde intermediates at position 4 can be prepared by oxidation (e.g., Dess–Martin periodinane oxidation). These aldehydes then undergo reductive amination with piperidin-3-amine in the presence of reducing agents such as sodium triacetoxyborohydride, yielding the target amine-substituted compound with good yields (often >80%).

Representative Multi-Step Synthesis Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyrazolo core Aminopyrazole + beta-ketoester, base, heat ~89 Formation of dihydroxy-heterocycle intermediate
2 Chlorination Phosphorus oxychloride, reflux ~61 Chlorination at position 4 or 7
3 Nucleophilic substitution Piperidin-3-amine, K2CO3, room temp 70-90 Substitution of chlorine by amine
4 Oxidation (optional) Dess–Martin periodinane 46 Conversion of alcohol to aldehyde intermediate
5 Reductive amination (alternative) Piperidin-3-amine, NaBH(OAc)3 63-84 Reductive amination to introduce amine group

Detailed Research Findings and Optimization

  • Yield Optimization: Reductive amination steps with sodium triacetoxyborohydride have shown yields up to 84% when carefully selecting amine partners and reaction conditions. Reaction temperature and solvent choice significantly influence the selectivity and yield.

  • Selectivity: The chlorine atom at position 4 of the pyrazolo[1,5-a]pyrazine ring is highly reactive, enabling selective substitution without affecting other positions.

  • Formylation and Subsequent Functionalization: Formylation at position 7 using silylformamidine enables further diversification of the pyrazolo[1,5-a]pyrazine core, which can be adapted to introduce various substituents including piperidin-3-amine derivatives.

  • Catalytic Coupling Methods: While palladium-catalyzed Suzuki and Buchwald–Hartwig reactions are common in related pyrazolo[1,5-a]pyrimidine derivatives, for pyrazolo[1,5-a]pyrazine cores, nucleophilic substitution and reductive amination remain preferred for introducing amine substituents due to better yields and simpler conditions.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Reference
Nucleophilic Aromatic Substitution 4-Chloropyrazolo[1,5-a]pyrazine + piperidin-3-amine, K2CO3, RT High selectivity, mild conditions 70-90
Reductive Amination Aldehyde intermediate + piperidin-3-amine, NaBH(OAc)3 High yield, versatile 63-84
Formylation + Subsequent Amination Silylformamidine formylation, then reductive amination Enables core diversification >90 (formylation)

Concluding Remarks

The preparation of This compound is well-established through multi-step synthetic routes involving:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Selective chlorination at position 4.
  • Introduction of the piperidin-3-amine substituent via nucleophilic aromatic substitution or reductive amination.

These methods provide good to excellent yields, with reaction conditions optimized for selectivity and efficiency. The availability of diverse functionalization techniques such as formylation and catalytic coupling further expands the synthetic utility of this compound class.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine and its derivatives are being explored for their potential therapeutic applications, particularly in treating various diseases due to their structural similarities to known pharmacophores. Compounds with the pyrazolo[1,5-a]pyrazine scaffold have exhibited diverse biological properties, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier suggests possible uses in treating neurological disorders .

Interaction Studies

Research into the interaction of this compound with various biological targets is crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Enzyme Inhibition : Investigating how this compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Evaluating its affinity for various receptors, which could lead to insights into its pharmacological profile .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The compound belongs to the pyrazolo-fused heterocycle family, which includes pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-c]pyrimidines, and imidazo[1,5-a]pyrazines. Key structural differences among these analogs include:

  • Pyrazolo[1,5-a]pyrazine (target compound): A 6-5-6 fused system with nitrogen atoms at positions 1, 5, and 6.
  • Pyrazolo[1,5-a]pyrimidines (e.g., 6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine): A 6-5-6 system with nitrogen atoms at positions 1, 3, and 7, often substituted with bromine or methyl groups for kinase inhibition .
  • Imidazo[1,5-a]pyrazines : Feature an imidazole ring fused to pyrazine, offering distinct electronic properties .

Table 1: Structural Comparison of Heterocyclic Cores

Compound Class Core Structure Key Substituents Biological Relevance
Pyrazolo[1,5-a]pyrazine 6-5-6 fused N-system Piperidin-3-amine BTK inhibition
Pyrazolo[1,5-a]pyrimidine 6-5-6 with N at 1,3,7 Bromo, methyl, piperidinyl Kinase inhibition
Imidazo[1,5-a]pyrazine 6-5-6 with imidazole Aminomethyl, cyano CDK inhibition

Substituent Effects on Pharmacological Activity

Substituents on the pyrazolo-pyrazine/pyrimidine core significantly influence target selectivity and potency:

  • Piperidine Amine : In 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, the piperidine moiety enhances blood-brain barrier penetration, as seen in BTK inhibitors like BIIB129 .
  • Halogen Substitutions : Bromine at position 6 (e.g., in ’s compound) increases steric bulk, improving binding to hydrophobic kinase pockets .
  • Aryl Groups : Derivatives like N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine () use aryl substituents for enhanced affinity toward aryl hydrocarbon receptors .

Pharmacological and Physicochemical Comparisons

  • Bioavailability : The piperidine amine in the target compound improves aqueous solubility (cLogP ~2.1) compared to more lipophilic analogs like 3-(1-methylpyrazol-4-yl) derivatives (cLogP ~3.5) .
  • Target Selectivity : Unlike pyrazolo[1,5-a]pyrimidines, which often target CDKs or PDEs, the pyrazolo[1,5-a]pyrazine scaffold shows preferential binding to BTK due to its smaller core size .
  • Toxicity : Piperidine-containing analogs generally exhibit lower hepatotoxicity than morpholine or thiourea derivatives .

Biological Activity

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C13_{13}H19_{19}N5_5. Its structure consists of a pyrazolo[1,5-a]pyrazine core linked to a piperidin-3-amine moiety, which may contribute to its unique biological profile.

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : The pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit various kinases, which play critical roles in cell signaling pathways associated with cancer progression and survival .
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes vital for cancer cell survival .

Table 1: Summary of Biological Activities of Related Pyrazolo Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA549 (Lung)10Caspase activation
Compound BCaco-2 (Colon)15DNA intercalation
Compound CWI-38 (Normal)>50Selective toxicity

Note: IC50_{50} values indicate the concentration required to inhibit cell viability by 50%.

Recent Studies

Recent research has focused on the synthesis and evaluation of pyrazole-based compounds for their potential as multi-target agents. For example:

  • A study evaluated a series of pyrazole derivatives for their anticancer properties and found that modifications at specific positions significantly affected their cytotoxicity against A549 cells. The most potent compounds exhibited IC50_{50} values lower than those of traditional chemotherapeutics like doxorubicin .

Q & A

Advanced Research Question

Control Groups : Include analogs with incremental modifications (e.g., methyl vs. trifluoromethyl groups).

Multiparametric Analysis : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with pharmacokinetic profiling (e.g., plasma half-life, bioavailability).

Data Normalization : Express activity as % inhibition relative to a reference compound (e.g., Taladegib for Hedgehog pathway studies) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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